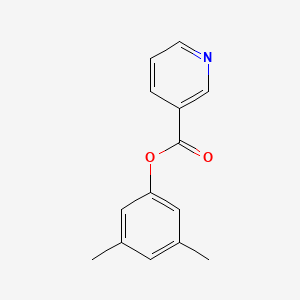![molecular formula C25H22N4O2S B5729586 3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)
3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinoxalines, including similar compounds, are often synthesized through oxidative cyclization, a method highlighted by Faizi et al. (2018) in the synthesis of organic salts from quinoxaline precursors. This process typically involves mild reaction conditions and can yield quinoxaline derivatives with high purity and excellent yield. Although the exact synthesis process for the specific compound is not detailed, analogous methods may apply (Faizi et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be extensively characterized by techniques such as NMR, MS, IR, UV–vis, and X-ray crystallography, as seen in quinoxaline research. These techniques allow for the detailed analysis of the structural properties of the compound, including its electronic and ionic nature (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoxaline compounds engage in various chemical reactions, including domino reactions and metal-free synthesis pathways, as described by Mandal and Pramanik (2021). These reactions often result in the formation of diversely substituted quinoxalines under mild conditions, suggesting that the specific compound may also engage in similar chemical transformations (Mandal & Pramanik, 2021).
Physical Properties Analysis
While specific physical properties of "3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine" are not detailed, related quinoxaline compounds typically exhibit properties based on their structure, such as solubility, melting points, and crystalline forms. These properties can significantly influence the compound's application and behavior in various environments.
Chemical Properties Analysis
The chemical properties of quinoxalines, such as reactivity, stability, and electronic properties, are influenced by their molecular structure and substituent groups. As observed by Bertolasi et al. (1993), electronic charge transfer within similar compounds can lead to significant changes in chemical behavior, indicating that the specific compound may exhibit similar electronic effects and reactivity patterns (Bertolasi et al., 1993).
References (Sources)
- (Faizi et al., 2018): Experimental and theoretical characterization of quinoxaline derivatives.
- (Mandal & Pramanik, 2021): Three-Component Synthesis of Pyrrolo/indolo[1,2-a]quinoxalines.
- (Bertolasi et al., 1993): Molecular structure and crystal packing of 4-aminophenyl (4-substituted phenyl) sulfones.
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-17-11-13-19(14-12-17)32(30,31)23-22-25(28-21-10-6-5-9-20(21)27-22)29(24(23)26)16-15-18-7-3-2-4-8-18/h2-14H,15-16,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSXPEIBCLBKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCC5=CC=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylbenzenesulfonyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-biphenylylacetyl)hydrazono]-N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5729509.png)
![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5729513.png)
![2-(4-chlorophenoxy)-N'-{2-[cyclohexyl(methyl)amino]-5-nitrobenzylidene}acetohydrazide](/img/structure/B5729523.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-phenyl-2-propen-1-ylidene)butanohydrazide](/img/structure/B5729536.png)
![6-{[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5729540.png)

![3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5729552.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B5729558.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5729576.png)


